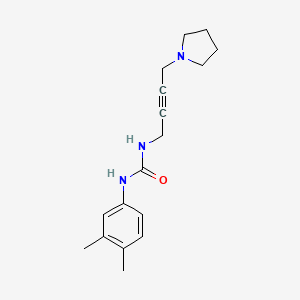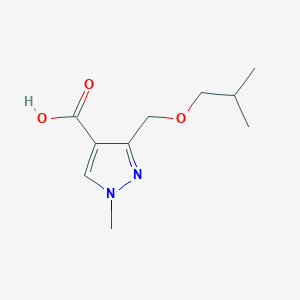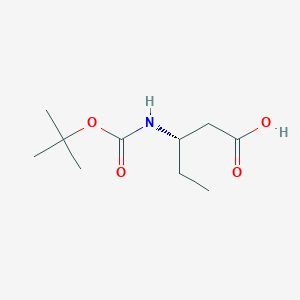
2-(4-methoxyphenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These techniques provide information about the types and arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with various reagents, stability under different conditions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research has investigated the metabolism of chloroacetamide herbicides, which share a partial structural resemblance to the compound , focusing on the carcinogenic pathways and the metabolic activation leading to DNA-reactive products in human and rat liver microsomes. These studies contribute to understanding the environmental and health impacts of these chemicals, highlighting the significance of metabolic studies in assessing safety and environmental persistence (Coleman et al., 2000).
Synthesis of N-Acetylcarbamate Potassium Salts
Research on the synthesis of p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts explores the creation of novel reagents that can be transformed into N-alkylacetamides and protected amines. This work supports the development of new synthetic routes in pharmaceutical and natural product synthesis, indicating the relevance of acetamide derivatives in creating complex organic molecules (Sakai et al., 2022).
Soil Reception and Activity of Herbicides
Studies on the reception and activity of herbicides, such as acetochlor and metolachlor, in the presence of wheat straw and irrigation provide insights into the environmental behavior of acetamide herbicides. Understanding the interactions between these chemicals and environmental factors is crucial for improving agricultural practices and minimizing negative ecological impacts (Banks & Robinson, 1986).
Protein Tyrosine Phosphatase 1B Inhibitors
A study on the synthesis of protein tyrosine phosphatase 1B (PTP1B) inhibitors, which included derivatives of 2-(4-methoxyphenyl)ethyl acetamide, highlights the pharmaceutical applications of such compounds in managing diseases like diabetes. These inhibitors were evaluated for their activity, demonstrating the potential of acetamide derivatives in therapeutic drug development (Saxena et al., 2009).
Green Synthesis of Amino Acetamide Derivatives
Research on the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dye production, showcases the environmental benefits of developing sustainable manufacturing processes. The study emphasizes the importance of catalyst selection in enhancing reaction efficiency and selectivity (Zhang Qun-feng, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-25-19-9-5-17(6-10-19)15-21(24)23-16-22(13-3-4-14-22)18-7-11-20(26-2)12-8-18/h5-12H,3-4,13-16H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZXUKHTJIFAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2942640.png)


![5-(2-ethoxyphenyl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2942647.png)




![N-[(2-Methoxy-5-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2942656.png)


![(E)-4-cyano-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942662.png)